1-[3-(Dimethylamino)propyl]-3-ethylurea is a chemical compound with the molecular formula and a CAS number of 32897-26-0. This compound features a central urea moiety, characterized by the structure , which is linked to an ethyl group at one end and a 3-(dimethylamino)propyl chain at the other end. The compound appears as a viscous liquid, typically colorless to light yellow, and has a predicted density of approximately .
Here are some resources for further reading:
This webpage from Thermo Fisher Scientific describes 1-[3-(Dimethylamino)propyl]-3-ethylurea and mentions its use in cabergoline synthesis.
The synthesis of 1-[3-(Dimethylamino)propyl]-3-ethylurea can be achieved through several methods:
These methods highlight the versatility of urea chemistry and its applications in pharmaceutical synthesis.
1-[3-(Dimethylamino)propyl]-3-ethylurea is primarily used in:
Several compounds share structural similarities with 1-[3-(Dimethylamino)propyl]-3-ethylurea. These include:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Ethyl-3-(dimethylaminopropyl)urea | Similar urea structure with variations in alkyl chains | Used in similar applications as an intermediate |
| N,N-Dimethyl-2-amino-2-(4-methoxyphenyl)ethanamide | Contains a dimethylamino group but different functional groups | Often used in analgesic formulations |
| 1-Ethyl-3-(dimethylaminopropyl)carbodiimide | Urea derivative utilized for bioconjugation | Commonly used as a coupling reagent |
These compounds illustrate variations in functional groups and applications while maintaining a core urea structure. The unique combination of the ethyl group and the dimethylamino propyl chain in 1-[3-(Dimethylamino)propyl]-3-ethylurea distinguishes it from its analogs, particularly in its specific applications within pharmaceutical synthesis.
1-[3-(Dimethylamino)propyl]-3-ethylurea possesses the molecular formula C8H19N3O, representing a complex organic compound containing carbon, hydrogen, nitrogen, and oxygen atoms [1] [3] [5]. The molecular weight of this compound is precisely 173.26 grams per mole, with an exact mass of 173.152812 grams per mole as determined through high-resolution mass spectrometry [1] [3] [21]. The compound exhibits a monoisotopic mass of 173.152812, which corresponds to the mass of the molecule containing the most abundant isotopes of each constituent element [5] [8].
| Property | Value |
|---|---|
| Molecular Formula | C8H19N3O [1] [3] |
| Molecular Weight | 173.26 g/mol [1] [3] [6] |
| Exact Mass | 173.152812 g/mol [1] [5] |
| Monoisotopic Mass | 173.152812 [5] [8] |
The elemental composition reflects the presence of eight carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that defines the compound's chemical and physical properties [1] [3] [22].
The molecular structure of 1-[3-(Dimethylamino)propyl]-3-ethylurea is characterized by several distinct functional groups that contribute to its chemical behavior and reactivity [1] [6] [17]. The central structural motif is a urea functional group, which consists of a carbonyl group (C=O) flanked by two nitrogen atoms, conforming to the general formula R1NHCONHR2 [16]. This urea moiety serves as the backbone of the molecule and is responsible for many of its hydrogen bonding capabilities [25] [28].
The compound contains a tertiary amine functional group located at the terminal end of a three-carbon propyl chain [1] [6] [18]. This tertiary amine is specifically a dimethylamino group, where the nitrogen atom is bonded to two methyl groups and the propyl chain, creating the N,N-dimethyl substitution pattern [6] [17] [18]. Tertiary amines are characterized by three carbon-nitrogen bonds and the absence of nitrogen-hydrogen bonds, which significantly influences their spectroscopic properties and chemical reactivity [18].
An ethyl substituent is attached to one of the nitrogen atoms of the urea group, representing a primary alkyl chain that contributes to the overall molecular structure [1] [6] [22]. The propyl linker chain serves as a flexible bridge connecting the urea functionality to the tertiary amine group, allowing for conformational flexibility within the molecule [1] [6].
| Functional Group | Location | Chemical Formula |
|---|---|---|
| Urea (carbamide) | Central carbonyl with two nitrogen substituents | R1NHCONHR2 [16] |
| Tertiary amine | Terminal dimethylamino group | N(CH3)2 [18] |
| Primary alkyl chain (ethyl) | N-ethyl substituent on urea nitrogen | CH3CH2- [6] |
| Secondary alkyl chain (propyl) | Propyl linker chain | -(CH2)3- [1] |
| N,N-dimethyl substituent | Two methyl groups on terminal nitrogen | N(CH3)2 [6] |
The structural arrangement creates a molecule with both hydrophilic and hydrophobic regions, with the urea group providing hydrogen bonding capability and the alkyl chains contributing to lipophilic character [6] [17].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[3-(dimethylamino)propyl]-3-ethylurea, which precisely describes the substitution pattern and connectivity of the molecule [1] [6] [9]. An alternative IUPAC acceptable name is N-[3-(dimethylamino)propyl]-N'-ethylurea, which emphasizes the nitrogen substitution pattern using the N and N' designation system [9] [13] [22].
Several common names and alternative designations are used throughout the scientific literature to refer to this compound [3] [5] [7]. The designation 1-ethyl-3-(3-dimethylaminopropyl)urea reflects the structural arrangement by naming the ethyl group first, followed by the dimethylaminopropyl substituent [3] [5] [6]. Another frequently encountered name is 1-(3-dimethylaminopropyl)-3-ethylurea, which reverses the order of the substituents in the name [3] [5] [8].
| Naming System/Source | Designation |
|---|---|
| IUPAC Name | 1-[3-(dimethylamino)propyl]-3-ethylurea [1] [6] |
| Alternative IUPAC Name | N-[3-(dimethylamino)propyl]-N'-ethylurea [9] [13] |
| Common Name 1 | 1-ethyl-3-(3-dimethylaminopropyl)urea [3] [5] |
| Common Name 2 | 1-(3-dimethylaminopropyl)-3-ethylurea [3] [8] |
| Common Name 3 | 3-[3-(dimethylamino)propyl]-1-ethylurea [5] [7] |
| Index Name | Urea, N-[3-(dimethylamino)propyl]-N'-ethyl- [5] [14] |
| Trade/Research Name | EDC urea [3] |
The Chemical Abstracts index name follows the format "Urea, N-[3-(dimethylamino)propyl]-N'-ethyl-", which places the parent urea structure first followed by the substituent descriptions [5] [14]. In research contexts, the compound is sometimes referred to as "EDC urea" due to its structural relationship to certain coupling reagents [3].
The compound is registered in the Chemical Abstracts Service registry under the unique identifier CAS number 32897-26-0, which serves as the definitive numerical designation for this specific chemical entity [1] [4] [6]. This CAS registry number provides unambiguous identification of the compound across scientific databases and regulatory systems worldwide [9] [10] [22].
The MDL number MFCD00027752 serves as an additional unique identifier within the MDL Information Systems database, providing cross-referencing capability with various chemical information systems [4] [6] [9]. The PubChem compound identifier (CID) 4196313 links the compound to the extensive PubChem database maintained by the National Center for Biotechnology Information [3] [6] [22].
The InChI key NGJUYARYEXGDNN-UHFFFAOYSA-N represents a hashed version of the International Chemical Identifier string, providing a fixed-length identifier that can be used for database searching and chemical structure matching [1] [6] [9]. The complete InChI string is InChI=1S/C8H19N3O/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12), which encodes the complete connectivity and stereochemical information of the molecule [1] [9].
The molecular structure of 1-[3-(Dimethylamino)propyl]-3-ethylurea allows for several conformational possibilities due to the presence of rotatable bonds within the propyl chain and around the urea nitrogen atoms [28] [29]. The compound does not exhibit constitutional isomerism in its current form, as the connectivity pattern is uniquely defined by the systematic name [1] [6].
However, conformational isomerism is possible due to rotation around the carbon-carbon bonds in the propyl chain [29]. The propyl linker can adopt various conformations including anti and gauche arrangements, with the anti conformation being energetically favored due to reduced steric interactions [29]. The preference for anti conformations in alkyl chains is well-documented, with more than 90% of carbon-carbon bond torsion angles in long alkyl chains adopting anti conformations in crystal structures [29].
The urea functional group itself exhibits conformational preferences that influence the overall molecular geometry [28]. Urea derivatives typically show restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pairs and the carbonyl group [28]. The presence of N-substituents, particularly N-methyl groups, can influence the conformational preferences of urea derivatives [28].
For substituted ureas, three primary conformations are possible: trans-trans, trans-cis, and cis-cis arrangements of the nitrogen substituents relative to the carbonyl group [28]. The introduction of N-alkyl substituents, as present in this compound, can shift the conformational equilibrium and affect the overall molecular shape [28].
1-[3-(Dimethylamino)propyl]-3-ethylurea does not contain any stereogenic centers or chiral atoms in its molecular structure [1] [6] [23]. The tertiary amine nitrogen, while bonded to four different groups (including the lone pair), does not constitute a chiral center due to the rapid inversion that occurs at nitrogen atoms [23]. The energy barrier for nitrogen inversion in trialkyl amines is approximately 7 kilocalories per mole, which is sufficiently low to prevent the isolation of individual enantiomers at room temperature [23].
The compound exhibits achiral characteristics throughout its structure, with no asymmetric carbon atoms or other sources of molecular chirality [1] [6]. The ethyl and propyl substituents are both achiral alkyl chains that do not introduce stereochemical complexity [23]. The dimethylamino group, while containing a nitrogen atom bonded to three carbon atoms and a lone pair, undergoes rapid umbrella inversion that prevents stereochemical differentiation [23].
The absence of stereoisomerism simplifies the chemical characterization and synthetic preparation of this compound, as there are no optical isomers or diastereomers to consider [1] [6]. The molecular structure maintains consistent geometry regardless of the conformational arrangements that may occur due to bond rotation [23].